

Thermophysical properties of m-nitrotoluene

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Compound of Interest		
Compound Name:	3-Nitrotoluene	
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An In-depth Technical Guide to the Thermophysical Properties of m-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of m-nitrotoluene (**3-nitrotoluene**). The data herein is compiled from various scientific sources and is intended to support research, development, and safety assessments. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of key concepts and workflows.

General and Physical Properties

m-Nitrotoluene (C₇H₇NO₂) is a yellow crystalline solid or liquid with a weak, aromatic odor.[1][2] It is an important intermediate in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals.[3] Understanding its physical properties is crucial for safe handling, process design, and chemical modeling.

Table 1: General and Physical Properties of m-Nitrotoluene



Property	Value	Source(s)
Molecular Weight	137.14 g/mol	[1][4]
Appearance	Yellow crystals or liquid	[1][3][5]
Melting Point	15-16 °C (59-60.8 °F; 288.15- 289.15 K)	[3][4][6][7][8][9][10]
Boiling Point	230-232.6 °C (446-450.7 °F; 503.15-505.75 K) at 760 mmHg	[2][3][4][5][6]
Density	1.157-1.158 g/mL at 20-25 °C	[3][4][10]
Water Solubility	Insoluble / 0.05% (0.5 g/L) at 20 °C	[2][3][5][11]
LogP (Octanol/Water)	2.45	[1][11]

Thermal Properties

The thermal properties of a compound are critical for heat transfer calculations, reaction engineering, and safety analysis.

Table 2: Thermal Properties of m-Nitrotoluene



Property	Value	Conditions	Source(s)
Flash Point	106 °C (223 °F) Closed Cup	-	[1][2][5][11]
Heat of Vaporization	11.83 kcal/mol (155.3 Btu/lb)	At boiling point	[1][6]
Heat of Combustion	-11,232 Btu/lb (-26.1 MJ/kg)	-	[1][6]
Specific Gravity	1.16	At 20°C/4°C	[2]
Critical Temperature	481.8 °C (899.2 °F; 754.9 K) (est.)	-	[6]
Critical Pressure	41.6 atm (611.8 psia) (est.)	-	[6]
Lower Explosive Limit	1.6%	-	[2][11]

Temperature-Dependent Properties

Many thermophysical properties vary significantly with temperature. The following tables summarize available data for density, viscosity, vapor pressure, surface tension, and thermal conductivity at different temperatures.

Table 3: Density of Liquid m-Nitrotoluene vs. Temperature



Temperature (°F)	Temperature (°C)	Density (lbs/ft³)	Density (g/cm³)	Source(s)
60	15.6	72.566	1.162	[6]
70	21.1	72.242	1.157	[6]
80	26.7	71.919	1.152	[6]
90	32.2	-	-	[6]
100	37.8	-	-	[6]
150	65.6	-	-	[6]
200	93.3	-	-	[6]

Table 4: Viscosity of Liquid m-Nitrotoluene

Property	Value	Conditions	Source(s)
Dynamic Viscosity	2.33 cP (mPa·s)	At 20 °C	[1]

Table 5: Vapor Pressure of m-Nitrotoluene vs. Temperature

Temperature (°F)	Temperature (°C)	Vapor Pressure (mmHg)	Source(s)
68	20.4	0.1	[2][5]
86	30.0	0.25	[5]
122.4	50.2	1.0	[8][9]
140	60.0	1.0	[5]

Table 6: Surface Tension of m-Nitrotoluene vs. Temperature



Temperature (°C)	Surface Tension (dynes/cm or mN/m)	Source(s)
20	41.4	[8][12][13]
25	43.5	[1]
40	39.07	[6]

Table 7: Thermal Conductivity of Liquid m-Nitrotoluene vs. Temperature

Temperature (°F)	Temperature (°C)	Thermal Conductivity (Btu·in/hr·ft²·°F)	Source(s)
75	23.9	0.967	[6]
85	29.4	0.960	[6]
95	35.0	0.953	[6]
105	40.6	0.946	[6]
115	46.1	0.938	[6]

Optical and Electrical Properties

Table 8: Optical and Electrical Properties of m-Nitrotoluene

Property	Value	Conditions	Source(s)
Refractive Index	1.541 - 1.548	At 20 °C	[3][4][8][9]
Dielectric Constant	23.8	-	[4][8]
Ionization Potential	9.48 eV	-	[2][5]

Experimental Protocols



The following sections detail the general methodologies used to determine the key thermophysical properties presented in this guide.

Density Measurement (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.[6][9][14]

Principle: Density is calculated as mass divided by volume. A pycnometer is a glass flask with a precisely calibrated volume. By weighing the pycnometer empty, then filled with a reference liquid (like deionized water) of known density, and finally filled with the sample liquid, the density of the sample can be accurately determined.[14]

Methodology:

- Preparation: A clean, dry pycnometer with its stopper is weighed on an analytical balance (m₀).
- Calibration: The pycnometer is filled with deionized water, and the stopper is inserted, allowing excess liquid to escape through the capillary. The exterior is dried, and the filled pycnometer is weighed (m₁). The temperature of the water (T) is recorded. The volume of the pycnometer (V) is calculated using the known density of water at that temperature.
- Sample Measurement: The pycnometer is emptied, dried, and filled with m-nitrotoluene. The same filling and drying procedure is followed, and the filled pycnometer is weighed (m₂).
- Calculation: The mass of the m-nitrotoluene is $(m_2 m_0)$. The density (ρ) is calculated using the formula: $\rho = (m_2 m_0) / V$.

Viscosity Measurement (Capillary Viscometer - ASTM D445)

This method determines kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[2][3][4][5][12]

Principle: The time required for a liquid to flow through a capillary is proportional to its kinematic viscosity. By using a calibrated viscometer and maintaining a precise temperature, this flow





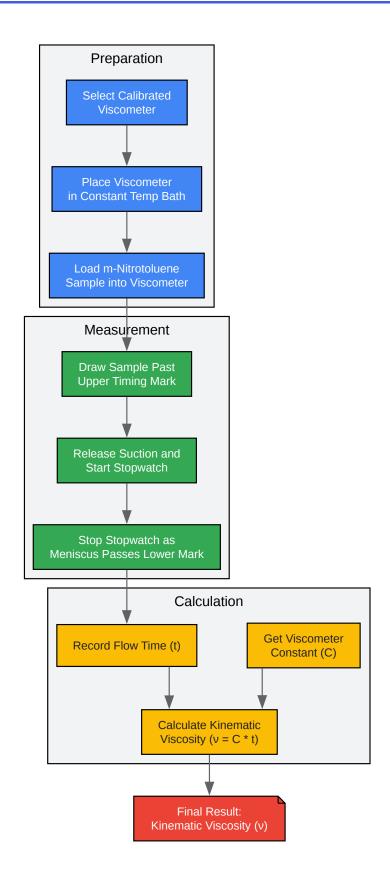


time can be used to calculate the viscosity.[2]

Methodology:

- Temperature Control: The calibrated capillary viscometer is placed in a constant temperature bath until it reaches thermal equilibrium (e.g., 20 °C).
- Sample Loading: A precise volume of m-nitrotoluene is introduced into the viscometer.
- Flow Measurement: The liquid is drawn up into the wider tube of the viscometer by suction past the upper timing mark.
- Timing: The suction is released, and the time (t) it takes for the liquid meniscus to travel between the upper and lower timing marks is measured with a stopwatch.
- Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time by the viscometer's calibration constant (C): ν = C × t. The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the liquid's density (ρ): η = ν × ρ.





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Caption: Experimental workflow for viscosity measurement using a capillary viscometer.



Thermal Conductivity (Transient Hot-Wire Method)

The transient hot-wire (THW) method is a highly accurate technique for measuring the thermal conductivity of liquids.[1][7][13]

Principle: A thin platinum or tantalum wire submerged in the liquid acts as both a heating element and a resistance thermometer.[1] A step voltage is applied, causing the wire's temperature to rise. The rate of this temperature increase over time is directly related to the thermal conductivity of the surrounding fluid. The measurement is rapid (around 1 second) to prevent the onset of natural convection.[1]

Methodology:

- Setup: A measurement cell containing the m-nitrotoluene sample is prepared with a thin metallic wire suspended vertically within it.
- Equilibrium: The cell is brought to the desired temperature and allowed to reach thermal equilibrium.
- Heating & Measurement: A constant current is passed through the wire for a short duration.
 The change in the wire's resistance, which is a function of its temperature, is recorded over time using a Wheatstone bridge and a high-speed data acquisition system.
- Calculation: The thermal conductivity (λ) is calculated from the slope of a plot of the temperature rise versus the logarithm of time. The relationship is derived from the solution to Fourier's law of heat conduction for a linear heat source.

Heat Capacity & Melting Point (Differential Scanning Calorimetry - DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15][16]

Principle: When a material undergoes a phase transition (like melting) or a change in heat capacity (like a glass transition), it will absorb or release heat. DSC measures this heat flow. The melting point is identified by the peak of the endothermic melting curve, and the specific



heat capacity can be determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).[15][17]

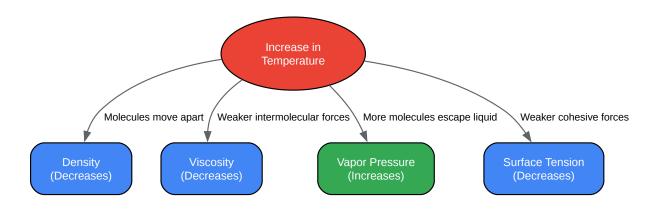
Methodology:

- Sample Preparation: A small, accurately weighed amount of m-nitrotoluene (typically a few milligrams) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell.
- Temperature Program: The cell is heated at a constant, controlled rate (e.g., 10 °C/min) over the desired temperature range.
- Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.
- Analysis:
 - Melting Point: The temperature at the peak of the endothermic event corresponds to the melting point.
 - Specific Heat Capacity: The specific heat capacity is calculated by comparing the heat flow signal from the sample to the signal from a known standard material run under the identical conditions.

Logical Relationships

The thermophysical properties of m-nitrotoluene, like most liquids, are interdependent and strongly influenced by temperature.





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Caption: Influence of temperature on key thermophysical properties of a liquid.

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